

Chemoenzymatic Synthesis of Disialyllactose and Its Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Disialyllactose*

Cat. No.: *B1599941*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of **disialyllactose** and its analogs. These compounds are of significant interest in glycobiology and drug development due to their roles in various biological processes, including cell recognition, signaling, and pathogenesis. Chemoenzymatic approaches offer a powerful and efficient strategy for the synthesis of these complex glycans, combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions.

Introduction

Disialyllactose and its analogs are oligosaccharides containing two sialic acid residues. They are found on the termini of glycoconjugates on cell surfaces and play crucial roles as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), which are involved in modulating immune responses.[1][2][3] The specific linkage of the sialic acids (e.g., α 2,3, α 2,6, or α 2,8) and the underlying glycan structure determine their binding specificity and biological function. Difficulties and low yields associated with purely chemical synthesis make chemoenzymatic methods an attractive alternative for accessing these molecules for research and therapeutic applications.[4]

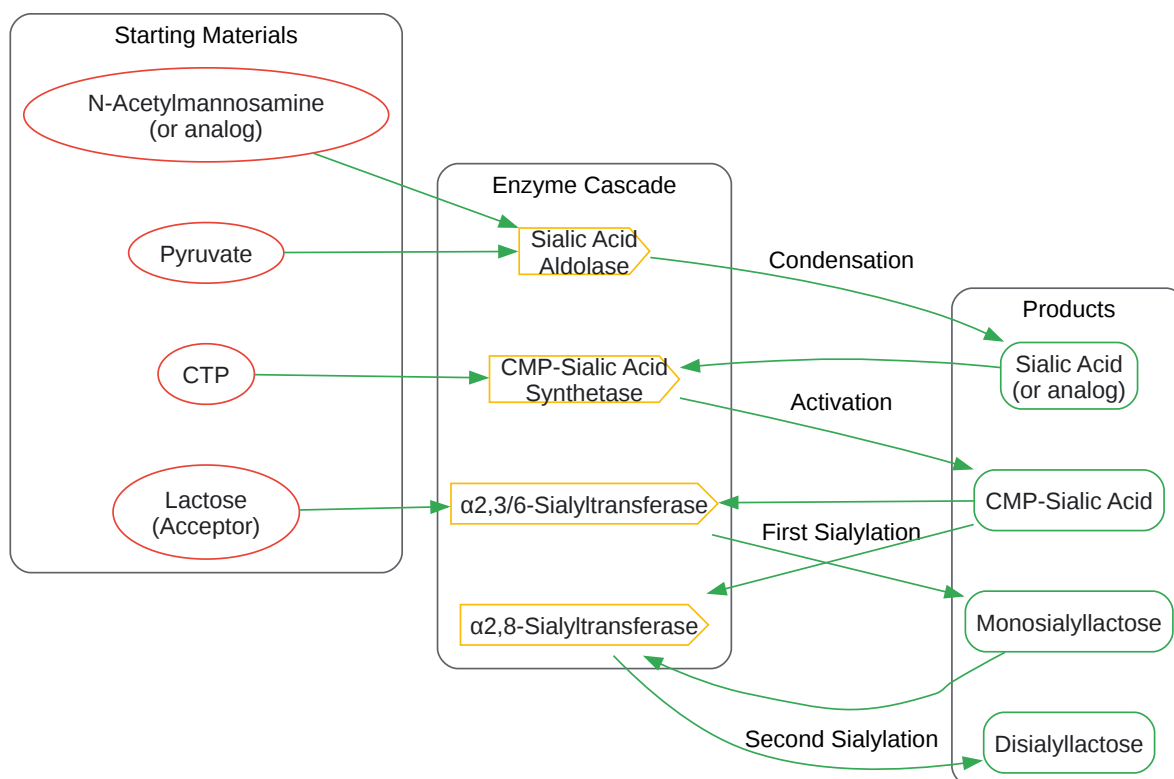
Synthetic Strategies

Several chemoenzymatic strategies have been developed for the synthesis of **disialyllactose** and its analogs. The most common approaches include one-pot multi-enzyme (OPME) systems, whole-cell biocatalysis using engineered microorganisms, and trans-sialylation reactions.

One-Pot Multi-Enzyme (OPME) Synthesis

OPME systems are highly efficient for synthesizing a variety of sialylated oligosaccharides by combining multiple enzymatic reactions in a single reaction vessel.^{[5][6][7]} This approach minimizes intermediate purification steps, saving time and increasing overall yield. A typical OPME system for sialyllactose synthesis involves a sialic acid aldolase, a CMP-sialic acid synthetase, and one or more sialyltransferases.

Logical Workflow for One-Pot Multi-Enzyme Synthesis



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Caption: Workflow for the one-pot multi-enzyme synthesis of **disialyllactose**.

Whole-Cell Biocatalysis

Metabolically engineered bacteria, such as *Escherichia coli*, can be utilized as whole-cell catalysts for the production of sialylated oligosaccharides.^{[8][9]} This method leverages the cell's machinery to produce the necessary enzymes and sugar nucleotides, often leading to

high product titers. By fine-tuning the expression levels of key enzymes, the production of specific isomers like 6,6'-**disialyllactose** can be controlled.[8]

Trans-sialylation

Trans-sialidases are enzymes that can transfer a sialic acid residue from a donor molecule (e.g., a sialylated glycoprotein or another sialylated oligosaccharide) to an acceptor molecule. [10][11][12][13] This method circumvents the need for the expensive nucleotide-activated sugar donor, CMP-sialic acid. The trans-sialidase from *Trypanosoma cruzi* is well-studied and can be used to synthesize α 2,3-linked sialosides.[11]

Quantitative Data Summary

The following table summarizes quantitative data from various chemoenzymatic synthesis approaches for sialyllactose and its analogs.

Product	Synthesis Method	Key Enzymes/ System	Acceptor	Donor	Yield/Concentration	Reference
3'-Sialyllactose	One-Pot Multi-Enzyme	CSS, α 2,3-Sialyltransferase	Lactose	Neu5Ac, CTP	97.1% (molar yield)	[6]
3'-Sialyllactose	Engineered E. coli	Multi-enzyme cascade	Lactose	Sialic Acid	53 mM	[14]
6'-Sialyllactose	Engineered E. coli	α 2,6-Sialyltransferase	Lactose	CMP-Neu5Ac (in situ)	>30 g/L	[8]
6,6'-Disialyllactose	Engineered E. coli	α 2,6-Sialyltransferase	Lactose	CMP-Neu5Ac (in situ)	Formation observed	[8]
α 2,3-Sialylated Oligosaccharides	Trans-sialylation	Trypanosoma cruzi trans-sialidase	Lactose-derived oligosaccharides	Glycomacropeptide	up to 52% conversion	[12][15]
Fluorinated Sialyl T-antigens	One-Pot Two-Enzyme	PmST1, NmCSS	Fluorinated T-antigens	CMP-Neu5Ac (in situ)	92-99%	[16]

Experimental Protocols

Protocol 1: One-Pot Multi-Enzyme Synthesis of 3'-Sialyllactose

This protocol is adapted from a multi-enzyme cascade biosynthesis approach.[6]

Materials:

- N-acetylneuraminic acid (NeuAc, sialic acid)

- Lactose
- Cytidine monophosphate (CMP)
- Polyphosphate
- Magnesium chloride (MgCl_2)
- Cell-free extracts from engineered E. coli expressing:
 - CMP-NeuAc synthetase (CSS)
 - α 2,3-Sialyltransferase (ST)
 - CMP kinase (CMK)
 - Polyphosphate kinase (PPK)
- Tris-HCl buffer (pH 7.0)

Procedure:

- Prepare a 25 mL reaction mixture containing:
 - 50 mM Sialic Acid
 - 60 mM Lactose
 - 20 mM CMP
 - 20 mM Polyphosphate
 - 20 mM MgCl_2
 - Cell-free extracts containing CSS, ST, CMK, and PPK (optimal amount to be determined empirically, e.g., from 40 g/L wet cell weight).
- Adjust the pH of the reaction mixture to 7.0 with Tris-HCl.

- Incubate the reaction at 35°C for 6 hours.
- Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.
- Upon completion, terminate the reaction by heating to 95°C for 5 minutes.
- Centrifuge the reaction mixture to remove precipitated proteins.
- Purify the 3'-sialyllactose from the supernatant using anion-exchange chromatography followed by size-exclusion chromatography.[\[4\]](#)

Protocol 2: Trans-sialylation for the Synthesis of 6'-Sialyllactose

This protocol is based on the use of an exo- α -sialidase with transglycosylation activity.[\[17\]](#)[\[18\]](#)

Materials:

- Lactose
- Sialic acid dimer (Neu5Ac α 2-8Neu5Ac) or oligosialic acid (donor)
- Recombinant exo- α -sialidase from *Bacteroides fragilis* NCTC9343 (BfGH33C)
- Buffer (e.g., pH 6.5)

Procedure:

- Prepare the reaction mixture containing:
 - 1 M Lactose (acceptor)
 - 40 mM Sialic acid dimer (or 40 mg/mL oligosialic acid) (donor)
 - Purified BfGH33C enzyme
 - Reaction buffer (pH 6.5)

- Incubate the reaction at 50°C for 10 minutes.
- Monitor the formation of 6'-sialyllactose by TLC or HPLC.
- Terminate the reaction by heat inactivation of the enzyme.
- Purify the product using appropriate chromatographic techniques, such as ion-exchange and size-exclusion chromatography.[\[4\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

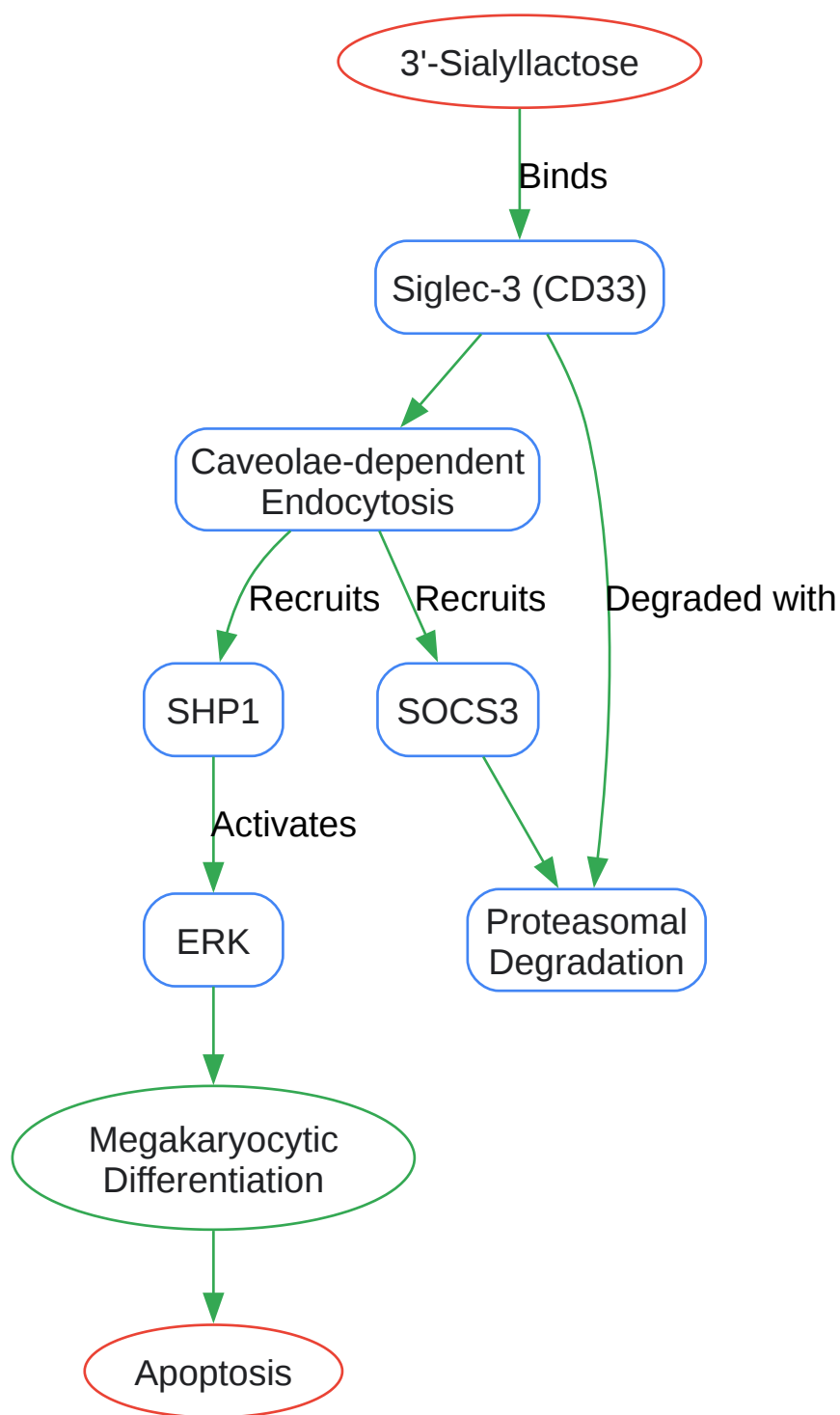
Signaling Pathways Involving Sialyllactose and its Analogs

Sialylated oligosaccharides are key regulators of various signaling pathways, primarily through their interaction with Siglecs on immune cells.

3'-Sialyllactose and Siglec-3 (CD33) Signaling

3'-Sialyllactose has been shown to specifically bind to Siglec-3 (CD33) on human chronic myeloid leukemia K562 cells, inducing megakaryocyte differentiation and subsequent apoptosis.[\[1\]](#) This process involves the internalization of the 3SL-CD33 complex via caveolae-dependent endocytosis and the recruitment of downstream signaling molecules.

Signaling Pathway of 3'-Sialyllactose via Siglec-3



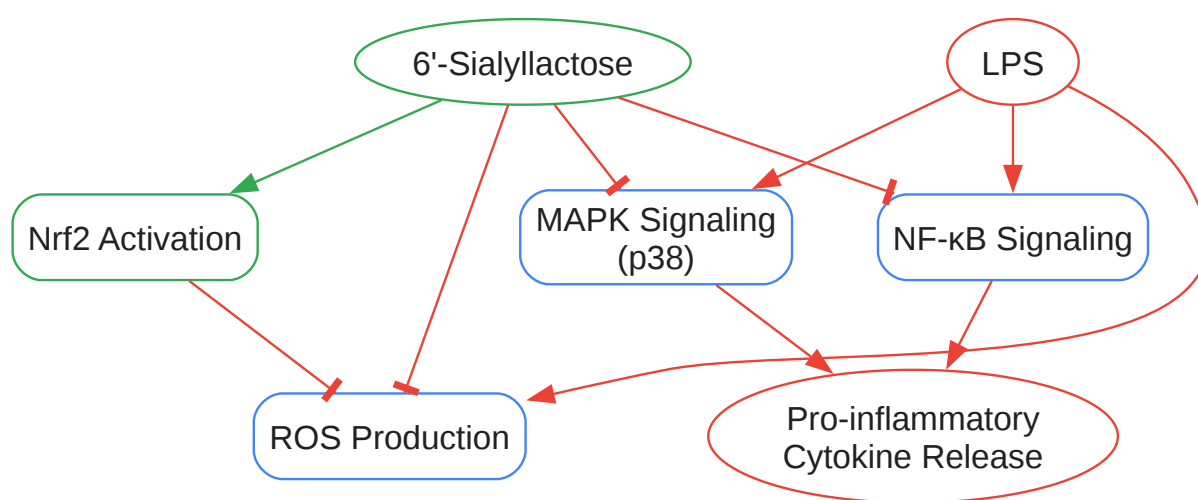
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Caption: 3'-Sialyllactose induced Siglec-3 signaling cascade.

6'-Sialyllactose and Nrf2-mediated Anti-inflammatory Signaling

6'-Sialyllactose has demonstrated protective effects against LPS-induced inflammation in macrophages by regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways.[22]

Anti-inflammatory Signaling of 6'-Sialyllactose



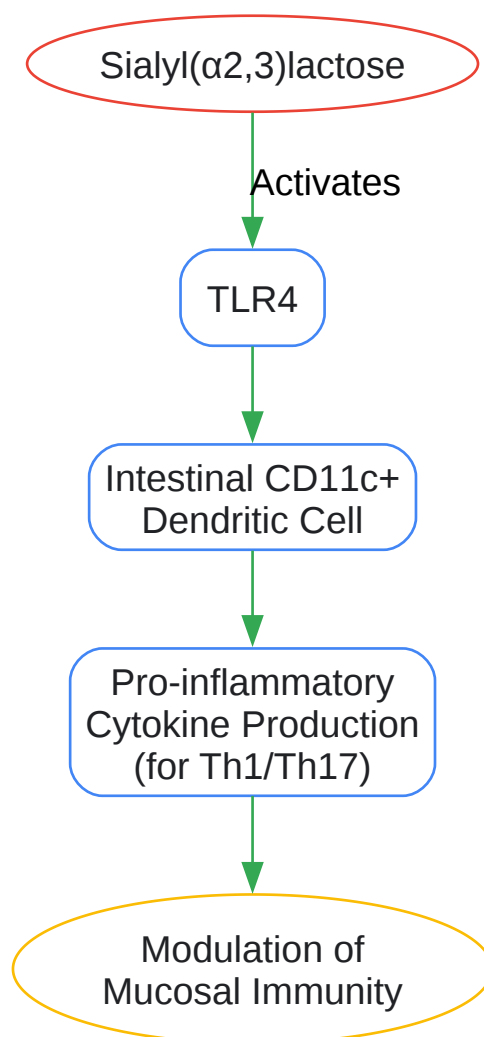
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Caption: 6'-Sialyllactose modulates inflammatory signaling pathways.

Sialyl(α2,3)lactose and TLR4 Signaling in Intestinal Immune Cells

Sialyl(α2,3)lactose can directly activate intestinal CD11c⁺ dendritic cells through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and influencing mucosal immunity.[23]

TLR4 Signaling Pathway Activated by Sialyl(α2,3)lactose



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Caption: Sialyl(α2,3)lactose activates TLR4 signaling in dendritic cells.

Conclusion

Chemoenzymatic synthesis provides a robust and versatile platform for the production of **Disialyllactose** and its analogs. The detailed protocols and an understanding of the underlying biological activities of these complex glycans will aid researchers, scientists, and drug development professionals in advancing their studies in glycobiology and developing novel carbohydrate-based therapeutics. The ability to generate structurally diverse analogs will further facilitate the exploration of structure-activity relationships and the design of potent and selective modulators of sialic acid-mediated biological processes.

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